![molecular formula C10H14O2 B2777986 2-Oxaspiro[5.5]undec-3-en-5-one CAS No. 2044712-95-8](/img/structure/B2777986.png)

2-Oxaspiro[5.5]undec-3-en-5-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

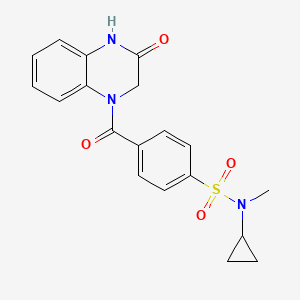

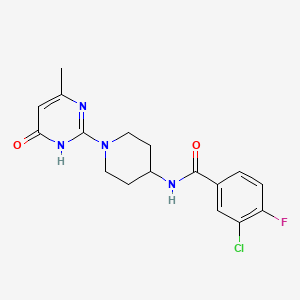

“2-Oxaspiro[5.5]undec-3-en-5-one” is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of “2-Oxaspiro[5.5]undec-3-en-5-one” derivatives has been reported in several studies . For instance, “2-Hydroxy-1-oxaspiro[5.5]undec-3-en-5-one”, which is derived from “1-(2-furyl)cyclohexan-1-ol”, is used in a convenient synthesis of several “1-oxaspiro[5.5]undecane” derivatives .

Molecular Structure Analysis

The molecular structure of “2-Oxaspiro[5.5]undec-3-en-5-one” has been analyzed in various studies . The compound exhibits intriguing conformational and configurational aspects due to the helicity of the spirane skeleton .

Chemical Reactions Analysis

The chemical reactions involving “2-Oxaspiro[5.5]undec-3-en-5-one” have been studied . For example, “5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones” are obtained from reactions between “2-lithiated 2-benzenesulfonyltetrahydropyrans” and "5-hydroxybutenolides" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxaspiro[5.5]undec-3-en-5-one” include a molecular weight of 166.22 and a molecular formula of C10H14O2 . The compound is stored at a temperature of 4 degrees Celsius .

科学研究应用

Synthesis and Application in Organic Chemistry

2-Oxaspiro[5.5]undec-3-en-5-one and its derivatives have been extensively studied for their applications in organic synthesis. Research demonstrates their utility in the Amberlyst-15-catalyzed intramolecular S N 2′ oxaspirocyclizations of secondary allylic alcohols, enabling the synthesis of spirocyclic ethers like theaspirane and theaspirone (Young, Jung, & Cheng, 2000). Another study used these compounds in reactions with zinc and ethyl 5-aryl-3-oxo-2,2-diethylpent-4-enoates, forming various substituted spirocyclic compounds (Kirillov, Nikiforova, Slepukhin, & Vakhrin, 2012).

Application in Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 2-Oxaspiro[5.5]undec-3-en-5-one have been explored for their potential therapeutic applications. For instance, the synthesis of novel spiro heterocycles like 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes has shown significant activity in analgesic assays (Cohen, Banner, & Lopresti, 1978). Additionally, certain spirobicyclic compounds derived from 1-oxaspiro[5.5]undec-3-en-5-one have been identified as potent CCR5 antagonists, useful in the context of HIV-1 inhibition (Yang et al., 2009).

Stereochemistry and Structural Analysis

Research has also focused on the stereochemistry and structural analysis of spiro compounds including 2-Oxaspiro[5.5]undec-3-en-5-one derivatives. For example, the absolute configuration of heliespirone B, a derivative, was determined using X-ray crystallography, contributing to the understanding of its structural properties (Macias & Fronczek, 2007). Such studies are crucial for the development of spirocyclic compounds in various chemical applications.

安全和危害

The safety data sheet for a similar compound, “4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

2-oxaspiro[5.5]undec-3-en-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-4-7-12-8-10(9)5-2-1-3-6-10/h4,7H,1-3,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOWZTTVMFLETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)COC=CC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxaspiro[5.5]undec-3-en-5-one | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2777908.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B2777909.png)

![4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2777913.png)

![Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B2777915.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2777917.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2777920.png)

![2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2777921.png)